![molecular formula C15H15N3O4 B14769786 3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)
3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid is a synthetic compound that features an indole moiety linked to a propanoic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced through a condensation reaction with urea or thiourea derivatives.
Linking to Propanoic Acid: The final step involves the coupling of the indole-pyrimidine intermediate with a propanoic acid derivative using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the pyrimidine ring can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in key biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Uniqueness: 3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid is unique due to its combination of indole and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Propriétés
Formule moléculaire |
C15H15N3O4 |
|---|---|
Poids moléculaire |
301.30 g/mol |
Nom IUPAC |
3-[6-(2,4-dioxo-1,3-diazinan-1-yl)indol-1-yl]propanoic acid |
InChI |
InChI=1S/C15H15N3O4/c19-13-4-8-18(15(22)16-13)11-2-1-10-3-6-17(12(10)9-11)7-5-14(20)21/h1-3,6,9H,4-5,7-8H2,(H,20,21)(H,16,19,22) |
Clé InChI |
GVQRRPUQSUJIND-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)C2=CC3=C(C=C2)C=CN3CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


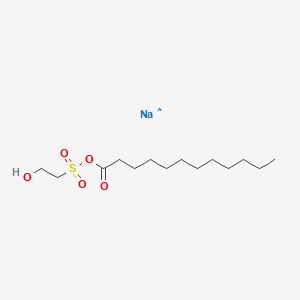

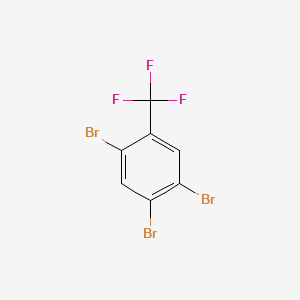
![6-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14769716.png)
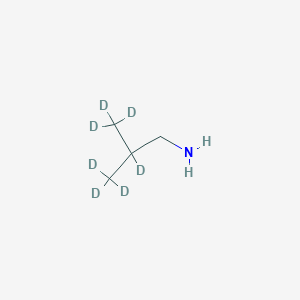

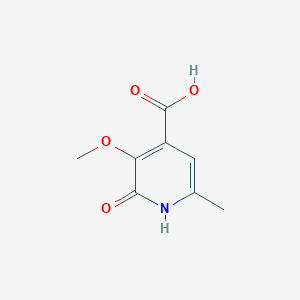

![4-[[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzaldehyde](/img/structure/B14769740.png)

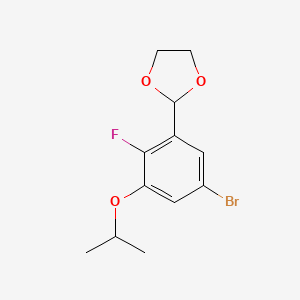
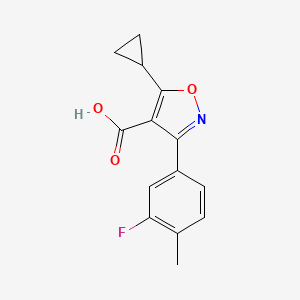
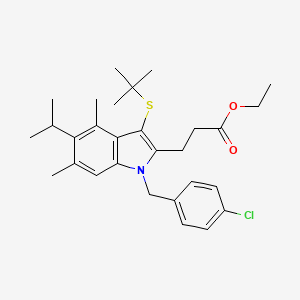
![Methyl 5-amino-2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14769779.png)
